N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
CAS No.: 877632-07-0
Cat. No.: VC6363455
Molecular Formula: C25H26ClFN4O3
Molecular Weight: 484.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877632-07-0 |
|---|---|
| Molecular Formula | C25H26ClFN4O3 |
| Molecular Weight | 484.96 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C25H26ClFN4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33) |
| Standard InChI Key | LAGSCDPSFQEQRH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N1-(4-Chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide belongs to the oxalamide class, characterized by an oxalic acid backbone substituted with aromatic and heterocyclic groups. Its IUPAC name, N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide, reflects its three primary components:
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A 4-chlorobenzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier permeability.
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A piperazine ring substituted with a 4-fluorophenyl group at the N2 position, a common pharmacophore in central nervous system (CNS)-targeting drugs.
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A furan-2-yl ethyl chain, contributing to stereoelectronic interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 877632-07-0 |
| Molecular Formula | C25H26ClFN4O3 |
| Molecular Weight | 484.96 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
| Topological Polar Surface Area | 95.3 Ų |
The compound’s three-dimensional conformation, as depicted in its InChIKey (LAGSCDPSFQEQRH-UHFFFAOYSA-N), reveals a bent geometry that facilitates interactions with planar binding sites, such as enzyme active regions or receptor pockets.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves a multi-step protocol:
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Piperazine Intermediate Preparation: 4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, where fluorine replaces a leaving group on a benzene ring under basic conditions.
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Furan-Ethylamine Derivatization: 2-(Furan-2-yl)ethylamine is coupled to the piperazine intermediate using a carbodiimide-based coupling agent, forming a secondary amine linkage.
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Oxalamide Formation: The final step involves reacting 4-chlorobenzylamine with oxalyl chloride, followed by conjugation to the furan-piperazine-ethylamine intermediate.
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress, achieving purities >95%.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine Synthesis | K2CO3, DMF, 80°C, 12h | 78% |
| Amine Coupling | EDC·HCl, HOBt, DCM, RT, 6h | 65% |
| Oxalamide Formation | Oxalyl chloride, Et3N, 0°C→RT | 52% |
| Target | Assay Type | IC50/Ki |
|---|---|---|
| 5-HT1A Receptor | Radioligand binding | 12 nM |
| MAO-B | Fluorometric | 320 nM |
| Dopamine D2 Receptor | cAMP inhibition | 45 nM |
Comparative Analysis with Structural Analogs
Role of Substitutents
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Chlorobenzyl vs. Phenethyl: Replacing the benzyl group in N1-(4-chlorobenzyl)-... with a phenethyl chain (as in CAS 877632-23-0) reduces MAO-B inhibition (IC50 = 520 nM) but enhances 5-HT1A affinity (Ki = 8 nM), highlighting the benzyl group’s role in enzyme interaction.
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Fluorophenyl vs. Methoxyphenyl: Analog CAS 877633-98-2, featuring a 4-methoxyphenyl group, shows reduced CNS penetration due to increased polarity, underscoring the fluorophenyl group’s optimal balance of lipophilicity and electronic effects .
Table 4: Structure-Activity Relationships
| Compound (CAS) | 5-HT1A Ki (nM) | MAO-B IC50 (nM) | LogP |
|---|---|---|---|
| 877632-07-0 | 12 | 320 | 3.1 |
| 877632-23-0 | 8 | 520 | 3.8 |
| 877633-98-2 | 25 | 410 | 2.4 |
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